Penthiopyrad

Chiral pesticide Enantioselective bioactivity Rhizoctonia solani

Penthiopyrad is a chiral SDHI fungicide whose S-(+)-enantiomer is 12–988× more potent than R-(−). Optically pure S-penthiopyrad reduces application rates by 75% for Rhizoctonia solani while lowering aquatic toxicity. Generic racemic substitution compromises efficacy and increases environmental risk. Insist on enantiomeric purity certification. Evaluate cross-resistance profiles before deployment—penthiopyrad shares 93% cross-resistance with boscalid but not fluopyram. For cucumber powdery mildew, rotate with isofetamid; avoid isopyrazam in SDHI-resistant populations.

Molecular Formula C16H20F3N3OS
Molecular Weight 359.4 g/mol
CAS No. 1135441-67-6
Cat. No. B7944325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenthiopyrad
CAS1135441-67-6
Molecular FormulaC16H20F3N3OS
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C
InChIInChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23)
InChIKeyPFFIDZXUXFLSSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penthiopyrad (CAS 1135441-67-6) Technical Procurement Guide: Baseline Specification and SDHI Class Context


Penthiopyrad (MTF-753) is a chiral carboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, developed by Mitsui Chemicals and commercialized globally by DuPont/Corteva under the trade names Vertisan® and Fontelis® [1]. The technical material is an isomeric mixture of R-(-)- and S-(+)-enantiomers with a minimum active substance purity of 980 g kg⁻¹, molecular formula C₁₆H₂₀F₃N₃OS, molecular weight 359.4, and log P of approximately 3.2–3.86 [2]. Penthiopyrad is approved under EC Regulation 1107/2009 in the EU and registered in approximately 30 countries worldwide for control of rust, Rhizoctonia diseases, grey mould, powdery mildew, apple scab, and Septoria leaf blotch across cereals, potatoes, sugarbeet, legumes, vegetables, and soybeans [3].

Penthiopyrad Technical Selection: Why Enantiomeric Composition Critically Alters Bioefficacy and Ecotoxicological Profile


Generic substitution of penthiopyrad without enantiomer-level specification is scientifically indefensible due to profound stereoselectivity in both target-site binding and non-target organism toxicity. The commercial technical material (rac-penthiopyrad) is an equimolar mixture of R-(-)- and S-(+)-enantiomers; however, the S-(+)-enantiomer exhibits 12- to 988-fold higher antifungal bioactivity than the R-(-)-enantiomer depending on the pathogen, while simultaneously demonstrating 1.8- to 5.3-fold higher aquatic toxicity and cytotoxicity [1]. Crucially, the R-(-)-enantiomer present in the racemic mixture not only contributes minimally to efficacy but antagonistically reduces the fungicidal activity of the S-(+)-enantiomer (toxic unit TUrac = 2.07), meaning procurement of racemic material inherently compromises achievable potency [2]. Furthermore, cross-resistance patterns among SDHI fungicides are not uniform: penthiopyrad shares resistance mutations (e.g., sdhC H134R in Alternaria brassicicola) with boscalid but not with fluopyram, precluding simple within-class substitution without resistance profiling [3].

Penthiopyrad Comparative Performance Data: Head-to-Head and Cross-Study Quantitative Differentiation


Enantiomer-Specific Bioactivity Against Rhizoctonia solani: S-(+)-Penthiopyrad 988× More Potent Than R-(-)-Penthiopyrad

The S-(+)-enantiomer of penthiopyrad exhibits dramatically higher antifungal activity against Rhizoctonia solani compared to its R-(-)-counterpart. In mycelial growth inhibition assays, the median effective concentration (EC₅₀) of S-(+)-penthiopyrad was 0.035 mg/L, whereas R-(-)-penthiopyrad required 34.6 mg/L to achieve the same inhibition [1]. The antagonistic interaction between enantiomers (toxic unit TUrac = 2.07) indicates that the presence of R-(-)-penthiopyrad in the racemic mixture actively reduces the fungicidal activity of S-(+)-penthiopyrad, meaning that using optically pure S-(+)-penthiopyrad would reduce the required dosage by 75% compared to racemic penthiopyrad for equivalent efficacy [2].

Chiral pesticide Enantioselective bioactivity Rhizoctonia solani

Comparative Soil-Borne Pathogen Efficacy: S-Penthiopyrad 546× and 76× More Active Than R-Penthiopyrad Against Fusarium and Phytophthora

In systematic evaluation of stereoselective bioactivity against soil-borne disease pathogens, S-penthiopyrad demonstrated 546-fold higher activity than R-penthiopyrad against Fusarium spp. and 76-fold higher activity against Phytophthora spp. due to their different interaction modes with succinate dehydrogenase (SDH) in the respective target pathogens [1]. Molecular docking using AlphaFold2 modeling confirmed that S-penthiopyrad possesses higher binding affinity with the target protein than R-penthiopyrad, providing a mechanistic explanation for the observed bioactivity differential [2].

Soil-borne pathogens Fusarium Phytophthora Stereoselective bioactivity

Cross-Resistance Differentiation: Penthiopyrad Shares Resistance with Boscalid but Retains Full Sensitivity to Fluopyram in Alternaria brassicicola

In a 2025 study of 58 Alternaria brassicicola isolates from naturally infested commercial broccoli seeds, 93% (n=54/58) exhibited resistance to both boscalid and penthiopyrad, while 100% of isolates remained fully sensitive to fluopyram [1]. The resistance was conferred by a single point mutation (H134R) in the sdhC gene, which appeared exclusively in isolates resistant to boscalid and penthiopyrad [2]. This cross-resistance pattern indicates that penthiopyrad and boscalid cannot be used interchangeably in resistance management rotations without prior resistance monitoring, whereas fluopyram remains a viable alternative in boscalid/penthiopyrad-resistant populations.

Fungicide resistance Cross-resistance SDHI Alternaria brassicicola

Differential SDHI Sensitivity in Colletotrichum siamense: Penthiopyrad Particularly Inhibits Colletotrichum, with Sensitivity Modulated by SDHC Polymorphisms

Among SDHI fungicides, penthiopyrad and benzovindiflupyr demonstrate particular inhibitory activity against Colletotrichum species [1]. However, sensitivity to penthiopyrad is specifically modulated by polymorphisms in the SDHC subunit at positions 85 and 86. A Colletotrichum siamense strain carrying W85L and T86N substitutions in SDHC exhibited reduced sensitivity to penthiopyrad but retained sensitivity to benzovindiflupyr [2]. Molecular docking with AlphaFold2 modeling revealed distinct binding modes of the two fungicides to C. siamense SDH, explaining the differential impact of SDHC polymorphisms on fungicide sensitivity [3].

Colletotrichum SDHC polymorphism Intrinsic sensitivity Benzovindiflupyr

Podosphaera xanthii Cross-Resistance Phenotypes: Penthiopyrad Resistance Co-Occurs with Isopyrazam and Pyraziflumid but Not Isofetamid

In a study of 22 Podosphaera xanthii field isolates from cucumber greenhouses in Japan, 19 isolates showed resistance to SDHIs and were categorized into three phenotypic groups. Resistant I (moderately resistant) and Resistant II (highly resistant) phenotypes exhibited cross-resistance to penthiopyrad, isopyrazam, and pyraziflumid but remained sensitive to isofetamid [1]. Resistant III phenotype (highly resistant to isofetamid) conversely remained sensitive to penthiopyrad, isopyrazam, and pyraziflumid [2]. This clear phenotypic separation indicates that penthiopyrad, isopyrazam, and pyraziflumid share common resistance mechanisms (PxD-S121P, PxC-G151R, PxC-G172D, PxD-H137R mutations), while isofetamid resistance (PxC-A86V) confers no cross-resistance to penthiopyrad.

Powdery mildew Cucumber Podosphaera xanthii Cross-resistance

Enantioselective Aquatic Toxicity: R-(-)-Penthiopyrad 1.8× to 5.3× Less Toxic Than S-(+)-Penthiopyrad to Non-Target Aquatic Organisms

The enantioselective toxicity of penthiopyrad to aquatic non-target organisms reveals that S-(+)-penthiopyrad is consistently more toxic than R-(-)-penthiopyrad. The order of toxicity to Raphidocelis subcapitata (green algae) and Daphnia magna (water flea) was S-(+)-penthiopyrad > rac-penthiopyrad > R-(-)-penthiopyrad, with 1.8-fold and 5.3-fold differences between the two enantiomers respectively [1]. In zebrafish (Danio rerio), S-(+)-penthiopyrad exhibited an LC₅₀ of 3.02 mg/L compared to 4.89 mg/L for R-(-)-penthiopyrad, while rac-penthiopyrad showed the highest acute toxicity (LC₅₀ = 2.73 mg/L) due to synergistic toxic interaction between enantiomers (TUrac = 0.73) [2].

Aquatic toxicology Enantioselective toxicity Daphnia magna Raphidocelis subcapitata

Penthiopyrad Optimal Deployment Scenarios: Application-Specific Selection Based on Quantitative Differentiation Evidence


High-Efficacy Rhizoctonia solani Control with Reduced Active Ingredient Loading

In crops where Rhizoctonia solani is the primary target pathogen (e.g., potatoes, sugarbeet, turf), procurement of optically pure or S-enriched penthiopyrad enables a 75% reduction in active ingredient application rate while maintaining equivalent efficacy to racemic penthiopyrad, based on the 988-fold higher potency of S-(+)-penthiopyrad (EC₅₀ = 0.035 mg/L) versus R-(-)-penthiopyrad (EC₅₀ = 34.6 mg/L) [1]. This scenario is particularly advantageous in regions with strict pesticide load regulations or where cost-per-hectare optimization is critical.

Resistance Management Rotation in Boscalid-Resistant Alternaria Populations

In brassica crops where Alternaria brassicicola resistance to boscalid has been confirmed, penthiopyrad should not be deployed as a rotational alternative without prior sensitivity testing, given the 93% cross-resistance rate between boscalid and penthiopyrad in this pathogen [2]. Instead, fluopyram (0% cross-resistance in the same study) represents the appropriate SDHI alternative. This scenario underscores the necessity of resistance monitoring data to inform procurement decisions.

Cucumber Powdery Mildew Management with Defined SDHI Rotation

For cucumber powdery mildew (Podosphaera xanthii) management programs, penthiopyrad can be effectively rotated with isofetamid without cross-resistance concerns, as the two fungicides belong to distinct cross-resistance phenotypic groups (Resistant I/II are sensitive to isofetamid; Resistant III is sensitive to penthiopyrad) [3]. However, rotation with isopyrazam or pyraziflumid is contraindicated in populations with documented SDHI resistance. Procurement strategies should align with local resistance phenotype prevalence data.

Environmentally Sensitive Application Zones Requiring Reduced Aquatic Ecotoxicity

In applications adjacent to surface water or in ecologically sensitive areas, R-enriched penthiopyrad formulations may be preferentially selected to minimize aquatic toxicity, given that R-(-)-penthiopyrad exhibits 1.8-fold to 5.3-fold lower toxicity to aquatic non-target organisms (Raphidocelis subcapitata and Daphnia magna) compared to S-(+)-penthiopyrad [4]. However, this selection entails an efficacy trade-off that must be compensated through formulation optimization or tank-mix partners to maintain disease control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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